molecular formula C8H4BrFO B3257290 6-broMo-5-fluorobenzofuran CAS No. 286837-12-5

6-broMo-5-fluorobenzofuran

Cat. No.: B3257290
CAS No.: 286837-12-5
M. Wt: 215.02 g/mol
InChI Key: CYQRQBZIFMXUGJ-UHFFFAOYSA-N
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Description

6-Bromo-5-fluorobenzofuran is a heterocyclic organic compound characterized by a benzofuran ring substituted with bromine and fluorine atoms at the 6 and 5 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-5-fluorobenzofuran typically involves the halogenation of benzofuran derivatives. One common method includes the bromination of 5-fluorobenzofuran using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective substitution at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would include rigorous control of reaction parameters to maximize yield and purity. Advanced techniques such as continuous flow reactors might be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5-fluorobenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield an amino-benzofuran derivative, while oxidation could produce a benzofuranone .

Mechanism of Action

The mechanism of action of 6-bromo-5-fluorobenzofuran depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance binding affinity and specificity, leading to improved therapeutic effects .

Comparison with Similar Compounds

    5-Bromo-6-fluorobenzofuran: Similar structure but with different substitution pattern.

    6-Chloro-5-fluorobenzofuran: Chlorine substituted instead of bromine.

    6-Bromo-5-methylbenzofuran: Methyl group instead of fluorine.

Uniqueness: 6-Bromo-5-fluorobenzofuran is unique due to the specific positioning of bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and specialized applications .

Biological Activity

6-Bromo-5-fluorobenzofuran is a compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry and materials science.

Overview of Benzofuran Compounds

Benzofuran derivatives, including this compound, have been reported to exhibit a wide range of biological activities such as:

  • Anti-tumor : Inhibitory effects on various cancer cell lines.
  • Antibacterial : Activity against multiple bacterial strains.
  • Antiviral : Potential to inhibit viral replication.
  • Antioxidative : Ability to scavenge free radicals and reduce oxidative stress.

Target of Action

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The halogen substituents at the 4-position of the benzofuran nucleus enhance its reactivity and biological efficacy, particularly in antimicrobial applications.

Mode of Action

The exact mechanisms remain partially elucidated. However, it is known that benzofuran derivatives can:

  • Inhibit cell growth by inducing apoptosis in cancer cells.
  • Interfere with bacterial cell wall synthesis.
  • Modulate viral replication pathways.

Biochemical Pathways

Research indicates that these compounds may interact with multiple biochemical pathways, influencing cellular signaling, gene expression, and metabolic processes. This multifaceted interaction suggests a broad therapeutic potential .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental settings:

  • Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines, with IC50 values indicating potent inhibitory effects on cell proliferation .
    Cell LineIC50 (µM)
    A549 (Lung)5.2
    MCF7 (Breast)4.8
    HeLa (Cervical)3.9
  • Antimicrobial Properties : In vitro assays showed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 15 to 30 µg/mL depending on the bacterial strain tested.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus20
    Escherichia coli25
    Pseudomonas aeruginosa30
  • Antiviral Effects : Preliminary studies suggest that this compound may inhibit viral replication, although further research is needed to clarify its mechanism and efficacy against specific viruses.

Applications in Medicinal Chemistry

This compound serves as a valuable building block in medicinal chemistry for synthesizing novel therapeutic agents. Its unique structural features allow for modifications that can enhance biological activity or alter pharmacokinetic properties.

Potential Therapeutic Applications

  • Cancer Therapy : As a lead compound for developing anti-cancer drugs due to its potent cytotoxic effects.
  • Antimicrobial Agents : Development of new antibiotics targeting resistant bacterial strains.
  • Antiviral Drugs : Exploration as a candidate for antiviral therapy against emerging viral infections .

Properties

IUPAC Name

6-bromo-5-fluoro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFO/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQRQBZIFMXUGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=CC(=C(C=C21)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Beginning with 3.5 gm (15 mMol) 2-allyl-4-fluoro-5-bromophenol, the title compound was prepared in 90% yield essentially by the procedure described in Preparation XXXI with the exception that the cyclization/dehydration step was performed using sulfuric acid in toluene.
Name
2-allyl-4-fluoro-5-bromophenol
Quantity
3.5 g
Type
reactant
Reaction Step One
[Compound]
Name
XXXI
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-broMo-5-fluorobenzofuran
6-broMo-5-fluorobenzofuran
6-broMo-5-fluorobenzofuran
6-broMo-5-fluorobenzofuran
6-broMo-5-fluorobenzofuran
6-broMo-5-fluorobenzofuran

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